1-(2-Amino-6-methylpyridin-3-YL)ethanone
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Overview
Description
1-(2-Amino-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by the presence of a pyridine ring substituted with an amino group and a methyl group, along with an ethanone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methylpyridin-3-YL)ethanone typically involves the reaction of 2-amino-6-methylpyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2-Amino-6-methylpyridine+Acetyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Reduced derivatives of the original compound
Substitution: Substituted pyridine derivatives
Scientific Research Applications
1-(2-Amino-6-methylpyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-6-methylpyridine
- 2-Amino-4,6-dimethylnicotinamide
- 6-Methylpyridin-2-amine
Comparison: 1-(2-Amino-6-methylpyridin-3-YL)ethanone is unique due to the presence of the ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethanone group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
1-(2-amino-6-methylpyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMYZTLJKLQCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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